N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound that features a cyclopropyl group, a hydroxy group, and an imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-2-5-17-20-16(12-23(17)10-13)11-22-8-6-14(7-9-22)18(24)19(25)21-15-3-4-15/h2,5,10,12,14-15,18,24H,3-4,6-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWNKPXHTVXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN3CCC(CC3)C(C(=O)NC4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents such as 1,4-dioxane.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of strong bases to facilitate the substitution reaction.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety may play a crucial role in binding to these targets, while the hydroxy and cyclopropyl groups may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **N-cyclopropyl-2-hydroxy-2-[1-(pyridin-2-yl)methyl]piperidin-4-yl]acetamide
- **N-cyclopropyl-2-hydroxy-2-[1-(benzimidazol-2-yl)methyl]piperidin-4-yl]acetamide
- **N-cyclopropyl-2-hydroxy-2-[1-(quinolin-2-yl)methyl]piperidin-4-yl]acetamide
Uniqueness
N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide is unique due to the presence of the 6-methylimidazo[1,2-a]pyridine moiety, which may confer distinct biological activities and binding properties compared to other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.
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